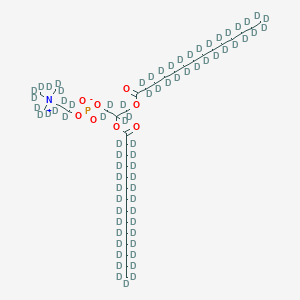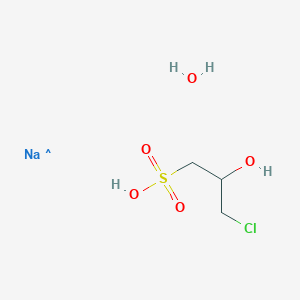
5'-O-Acetyl-3'-azido-N2-palmitoyl-2',3'-dideoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is a synthetic nucleoside analog. It is characterized by the presence of an acetyl group at the 5’-position, an azido group at the 3’-position, and a palmitoyl group at the N2 position of the guanosine molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine typically involves multiple steps:
Protection of the hydroxyl groups: The hydroxyl groups of guanosine are protected using acetyl groups.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst.
Palmitoylation: The N2 position is palmitoylated using palmitoyl chloride in the presence of a base such as pyridine.
Deprotection: The acetyl groups are removed to yield the final compound
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine can undergo various chemical reactions, including:
Substitution reactions: The azido group can be replaced by other nucleophiles.
Reduction reactions: The azido group can be reduced to an amine.
Hydrolysis: The acetyl and palmitoyl groups can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Azidotrimethylsilane (TMSN3): Used for introducing the azido group.
Palmitoyl chloride: Used for palmitoylation.
Catalysts: Such as pyridine for palmitoylation and other bases for deprotection
Major Products
Amine derivatives: Formed by reduction of the azido group.
Deprotected nucleosides: Formed by hydrolysis of the acetyl and palmitoyl groups
Applications De Recherche Scientifique
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with nucleic acids.
Medicine: Investigated for its antiviral properties and potential use in drug development.
Industry: Utilized in the development of novel materials and chemical processes .
Mécanisme D'action
The mechanism of action of 5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The azido group can participate in click chemistry reactions, while the palmitoyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Dideoxyguanosine: Lacks the acetyl, azido, and palmitoyl groups.
3’-Azido-2’,3’-dideoxyguanosine: Lacks the acetyl and palmitoyl groups.
N2-Palmitoyl-2’,3’-dideoxyguanosine: Lacks the acetyl and azido groups
Uniqueness
5’-O-Acetyl-3’-azido-N2-palmitoyl-2’,3’-dideoxyguanosine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the azido group allows for click chemistry applications, while the palmitoyl group enhances lipophilicity, making it more suitable for interactions with lipid membranes .
Propriétés
Formule moléculaire |
C28H44N8O5 |
|---|---|
Poids moléculaire |
572.7 g/mol |
Nom IUPAC |
[3-azido-5-[2-(hexadecanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H44N8O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(38)31-28-32-26-25(27(39)33-28)30-19-36(26)24-17-21(34-35-29)22(41-24)18-40-20(2)37/h19,21-22,24H,3-18H2,1-2H3,(H2,31,32,33,38,39) |
Clé InChI |
HCVWCSAQPGDGMI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12062629.png)

![2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12062637.png)






![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)


![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)
